5-(((4-(4-Fluorophenyl)thiazol-2-yl)thio)methyl)furan-2-carboxylic acid
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Overview
Description
5-(((4-(4-Fluorophenyl)thiazol-2-yl)thio)methyl)furan-2-carboxylic acid is a complex organic compound that features a thiazole ring, a furan ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((4-(4-Fluorophenyl)thiazol-2-yl)thio)methyl)furan-2-carboxylic acid typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Thiazole to the Furan Ring: This step involves the formation of a thioether linkage between the thiazole and the furan ring, typically using a thiol and a halogenated furan derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid or sulfuric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly due to its thiazole and fluorophenyl groups, which are known to exhibit various biological activities.
Materials Science: The compound’s unique structure could be useful in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study the interactions of thiazole-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of 5-(((4-(4-Fluorophenyl)thiazol-2-yl)thio)methyl)furan-2-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and 4-phenylthiazole share the thiazole ring structure and exhibit similar biological activities.
Furan Derivatives: Compounds such as furan-2-carboxylic acid and 5-methylfurfural share the furan ring and are used in various chemical applications.
Uniqueness
5-(((4-(4-Fluorophenyl)thiazol-2-yl)thio)methyl)furan-2-carboxylic acid is unique due to the combination of the thiazole, furan, and fluorophenyl groups in a single molecule. This unique structure may confer distinct biological and chemical properties that are not observed in simpler thiazole or furan derivatives .
Properties
IUPAC Name |
5-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanylmethyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO3S2/c16-10-3-1-9(2-4-10)12-8-22-15(17-12)21-7-11-5-6-13(20-11)14(18)19/h1-6,8H,7H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFAHJCTEYBGRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)SCC3=CC=C(O3)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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